Lurtotecan exerts its antitumor effect by targeting DNA topoisomerase I, a nuclear enzyme essential for DNA replication and transcription.
The following diagram illustrates the core mechanism of action of this compound and the rationale for its liposomal formulation:
This compound's core mechanism involves topoisomerase I inhibition, while liposomal formulation enhances pharmacokinetics.
This compound has been evaluated in Phase I and II clinical trials, which established its safety profile and investigated its efficacy in various cancers.
| Trial Phase / Type | Key Findings | Citation |
|---|
| Phase I (Liposomal this compound, NX 211) | Dose-Limiting Toxicities (DLTs): Neutropenia & thrombocytopenia. Recommended Phase II Dose: 3.8 mg/m² every 3 weeks. Pharmacologic Finding: Urinary excretion of this compound predicted hematologic toxicity. | [5] | | Phase II (Liposomal this compound, OSI-211) | Indication: Metastatic/locoregional recurrent squamous cell carcinoma of the head and neck (SCCHN). Result: Well-tolerated but minimal activity (1 objective response among 46 eligible patients). Conclusion: Not pursued further for SCCHN. | [6] | | Phase II (Liposomal this compound) | Indication: Advanced ovarian cancer. Finding: Showed activity comparable to other topoisomerase I inhibitors, but uncertain advantage over topotecan. | [4] |
The primary adverse effects of this compound, particularly in its liposomal form, are hematological.
Although this compound's own development seems to have halted, its story is part of the broader evolution of camptothecin-based therapies. Research has pivoted towards advanced drug delivery systems to improve the therapeutic index of this potent drug class.
This compound serves as an example of a potent agent whose clinical application was limited by challenges common to its drug class. Research has since moved toward more sophisticated targeting strategies, as evidenced by the success of newer camptothecin-based ADCs and liposomal formulations.
The table below consolidates the key identified characteristics of Lurtotecan:
| Feature | Description |
|---|---|
| Chemical Class | Hexacyclic camptothecin analog [1] |
| Primary Modification | 10, 11-ethylenedioxy group forming a six-membered ring between positions 10 and 11 [1] |
| Solubility Feature | Water-soluble derivative [1] |
| Solubilizing Group | 4-methylpiperazino-methylene substituent at position 7 [1] |
| Documented Potency | "Great potency" demonstrated in clinical research [1] |
| Current Status | Clinical trials discontinued, mainly due to unmanageable toxicity and insufficient efficacy [2] |
This compound was designed based on established structure-activity relationship (SAR) principles for camptothecins. Its structure incorporates two key modifications to improve upon the natural product lead [1] [3]:
As a topoisomerase I (Topo I) inhibitor, this compound shares the core mechanism of action with other camptothecins. The following diagram illustrates this general mechanism, which stabilizes the Topo I-DNA complex leading to irreversible DNA damage.
camptothecin mechanism: Topo I inhibition leads to apoptosis.
The following table consolidates key quantitative findings from preclinical and clinical studies on lurtotecan.
| Study Aspect | Key Findings |
|---|
| Preclinical Potency | • In Vitro: Approximately 3-5 times more potent than topotecan in tumor cell cytotoxicity assays [1]. • In Vivo (Liposomal Form): Single-dose efficacy in xenograft models showed a consistent 3-fold or greater increase in therapeutic index compared to non-liposomal this compound [2]. | | Preclinical Pharmacokinetics (Liposomal) | In nude mice, the liposomal form (NX 211) showed a 1,500-fold increase in plasma AUC and a 40-fold higher radiolabel concentration in tumors at 24 hours compared to non-liposomal this compound [2]. | | Clinical Activity (Phase II) | In a phase II study for recurrent head and neck cancer, liposomal this compound (OSI-211): • Overall Response Rate (ORR): 2.1% (1 of 48 evaluable patients) [3]. • Disease Control Rate (DCR): 27% (13 of 48 patients achieved stable disease) [3]. • Primary Toxicity: Myelosuppression (neutropenia and thrombocytopenia) was dose-limiting [1] [3]. |
For researchers, here are the methodologies underlying some of the key findings mentioned in the search results.
Molecular Docking and Binding Energy Calculations (from Computational Study [4])
TOP2cc-Flow Cytometry Assay (from Synergy Study [5])
The following diagram illustrates the mechanism of topoisomerase I poisons like this compound and a key experimental approach for studying them.
Diagram illustrating the mechanism of Topo I poisons like this compound and a key flow cytometry-based assay for detecting cleavage complexes.
This compound (GI147211) is a semisynthetic, water-soluble analog of the natural topoisomerase I inhibitor camptothecin [1] [2]. The table below summarizes its core preclinical characteristics:
| Preclinical Aspect | Findings and Characteristics |
|---|---|
| Mechanism of Action | Topoisomerase I (Topo I) inhibitor. Traps Topo I-DNA cleavage complexes, preventing DNA relegation and causing double-strand breaks during replication [3] [4]. |
| In Vitro Potency | Approximately 3 to 5 times more potent than topotecan in tumor cell cytotoxicity assays [2]. |
| Rationale for Liposomal Formulation | Improve pharmacokinetics, increase drug exposure (AUC), and enhance the therapeutic index [1] [2]. |
| Preclinical Liposomal Efficacy | Liposomal this compound (NX211/OSI-211) showed superior activity vs. topotecan in preclinical models. Therapeutic index was 3 to 14-fold greater than this compound or topotecan [2] [5]. |
| Key Preclinical PK Findings | In nude mice, liposomal formulation provided a 1,500-fold increase in AUC and a 5-fold longer half-life compared to unencapsulated drug [1] [2]. |
The following diagram illustrates the mechanism by which this compound exerts its cytotoxic effect:
Preclinical development of this compound involved several key studies:
While the search results do not provide full step-by-step laboratory manuals, they reference several standard preclinical methodologies:
The development of the liposomal formulation was a key strategy to overcome limitations of the free drug. The following diagram outlines the general preparation and loading process:
The liposomal formulation OSI-211 utilized an "intraliposomal drug stabilization technology" [1]. This involved creating a transmembrane gradient (e.g., with polyphosphate or sucrose octasulfate) that actively pulls and traps the this compound molecules inside the liposomal aqueous core, resulting in a high drug-to-lipid ratio and excellent stability [1].
This compound demonstrated a strong preclinical rationale for development, particularly in its liposomal form. The key to its enhanced preclinical profile was the successful application of nanoparticle technology to drastically improve pharmacokinetic parameters, which in turn increased the drug's exposure to tumors and its overall therapeutic index.
Lurtotecan exerts its cytotoxic effect by specifically targeting DNA topoisomerase I (Top1), a nuclear enzyme essential for DNA replication and transcription [1] [2] [3].
The diagram below illustrates the sequential mechanism through which this compound causes DNA damage and cell death.
This mechanism is dependent on the S-phase of the cell cycle, as the collision with the replication fork is a key event that triggers the irreversible DNA damage [3].
In vitro studies have demonstrated that this compound has significant cytotoxic potency.
The table below summarizes key preclinical pharmacodynamic and potency data for this compound compared to topotecan, another topoisomerase I inhibitor.
| Assay Type | This compound Potency | Context & Comparison |
|---|---|---|
| Top1 Cleavage Complex Assay [1] | ~3x more potent | Compared to topotecan |
| Tumor Cell Cytotoxicity (in vitro) [1] | 3 to 5x more potent | Compared to topotecan |
A key development strategy for this compound was its encapsulation into liposomes (formulations known as NX211 or OSI-211) to overcome limitations of the free drug [1] [4] [5].
The table below summarizes the profound impact of liposomal encapsulation on the drug's pharmacokinetics and therapeutic index observed in preclinical models.
| Parameter | Impact of Liposomal Formulation (vs. Unencapsulated) |
|---|---|
| Plasma AUC (Area Under Curve) [1] | 1,000-fold greater for total this compound |
| Plasma Half-Life [1] | 5-fold longer |
| Therapeutic Index [1] | 3- to 14-fold greater than this compound or topotecan |
This enhanced pharmacokinetic profile is attributed to the liposomes protecting the drug from rapid clearance and potentially altering its tissue distribution [1] [4]. The primary goal was to increase tumor drug delivery while minimizing systemic exposure and toxicity [4].
The core pharmacodynamic properties of this compound are established through specific experimental methodologies:
Top1 Cleavage Complex Assay: This in vitro assay quantifies the drug's ability to stabilize the covalent Top1-DNA complex [1]. Purified Top1 enzyme is incubated with a DNA substrate. The reaction is stopped, and the DNA is purified and analyzed via agarose gel electrophoresis. The intensity of the DNA band corresponding to the cleaved complex is measured, with a more intense band indicating a more potent Top1 inhibitor like this compound [1] [3].
Tumor Cell Cytotoxicity Assays (in vitro): The standard method involves exposing various human cancer cell lines to a range of this compound concentrations for a defined period (e.g., 72 hours) [1]. Cell viability is measured using colorimetric (e.g., MTT) or luminescent (e.g., ATP) assays. Data are used to generate dose-response curves and calculate the half-maximal inhibitory concentration (IC50), which allows for direct potency comparison with other drugs like topotecan [1].
Despite promising preclinical data, clinical trials of liposomal this compound yielded mixed results:
The table below summarizes the key findings from two identified Phase II studies of liposomal lurtotecan in specific patient populations.
| Tumor Type | Patient Population | Study Design | Dosage Regimen | Primary Efficacy Results | Common Toxicities |
|---|
| Ovarian Cancer [1] | Patients with topotecan-resistant disease (N=22) | Open-label, stratified by resistance type | 2.4 mg/m² IV on Days 1 & 8 of a 21-day cycle [1] | Objective Response: 0% Stable Disease: 8 patients [1] | Mild to moderate thrombocytopenia, anemia, neutropenia, GI toxicity, and fatigue [1] | | Head and Neck Cancer [2] | Metastatic/locoregional recurrent SCC (N=46 eligible) | Stratified by lesion location relative to prior radiation | 2.4 mg/m² IV over 30 min on Days 1 & 8 of a 21-day cycle [2] | Objective Response Rate: 2.2% (1 patient) Stable Disease: 18 patients [2] | Grade 1-2 anemia (79% of patients); mild non-hematological toxicity [2] |
The core design of these studies was a multi-center, open-label Phase II trial [1] [2] [3].
Key eligibility criteria for the head and neck cancer trial included [3]:
A specialized reversed-phase high-performance liquid chromatography (RP-HPLC) method with fluorescence detection was developed and validated to determine total this compound levels in human plasma and urine. This method was critical for accurate pharmacokinetic analysis [6].
The following diagram illustrates the structure and mechanism of action of liposomal this compound.
The compiled data indicates that liposomal this compound demonstrated minimal clinical activity in the heavily pretreated, resistant patient populations studied. The objective response rates were very low, with disease stabilization being the best observed outcome in a subset of patients [1] [2].
It is important to note that the available data comes from studies published around 2004, and no recent clinical results were found. The drug is not mentioned in current pipeline reports for advanced recurrent ovarian cancer, which now focus on newer classes of therapies like antibody-drug conjugates and CAR-T cells [8].
Lurtotecan is a topoisomerase I (Top1) inhibitor belonging to the camptothecin class of compounds [1] [2]. Its mechanism of action is typical for this class: it stabilizes the transient Top1-DNA covalent complex, forming a ternary complex. This integration prevents the re-ligation of the single-strand DNA break, and when the replication fork collides with this complex, it results in irreversible DNA double-strand breaks, ultimately triggering cell death [2].
The following diagram illustrates the core mechanism by which this compound induces DNA damage and cell death.
Diagram of this compound's mechanism of action as a topoisomerase I inhibitor.
Clinical trials for liposomal this compound (OSI-211) investigated its use in various solid tumors. The table below summarizes the key efficacy and safety findings from published Phase 2 studies.
| Cancer Type | Trial Design | Reported Efficacy | Primary Toxicities |
|---|
| Relapsed Epithelial Ovarian Cancer [5] | Randomized Phase II (N=80); Arm A: 1.8 mg/m² d1-3 q3w vs. Arm B: 2.4 mg/m² d1,8 q3w | Arm A: 15.4% ORR (6/39) Arm B: 4.9% ORR (2/41) | Neutropenia (G4): Arm A: 51%, Arm B: 22% Febrile Neutropenia: Arm A: 26%, Arm B: 2.4% | | Topotecan-Resistant Ovarian Cancer [6] | Phase II (N=22); 2.4 mg/m² on d1,8 q3w | ORR: 0% (0/22) Stable Disease: 8 patients | Moderate hematologic toxicity (thrombocytopenia, anemia, neutropenia); mild-to-moderate GI toxicity and fatigue. | | Squamous Cell Carcinoma of the Head & Neck (SCCHN) [7] | Phase II (N=46); 2.4 mg/m² on d1,8 q3w | ORR: 2.2% (1/46) Stable Disease: 18 patients | Most common G3-4: Infection (8.5%). Hematologic toxicity was moderate. |
ORR: Objective Response Rate; G3/G4: Grade 3 or 4 severity; q3w: every 3 weeks; d: day.
The clinical trials for liposomal this compound employed specific and standardized protocols for drug administration and patient monitoring.
The clinical data suggests several factors that likely contributed to the discontinuation of this compound's development:
The case of this compound underscores the challenge of developing new compounds within an already established drug class. Future efforts in this area may need to focus on identifying patient populations with specific biomarkers, developing novel formulations to improve the safety profile, or discovering analogues that operate through unique, non-Top1 dependent mechanisms of action to overcome resistance [2].
| Trial Phase | Cancer Type | Dosing Schedule | Response Rate | Key Toxicities |
|---|
| Phase II (Randomized) [1] J Clin Oncol. 2005 | Relapsed Epithelial Ovarian, Fallopian, or Primary Peritoneal Cancer | Arm A: 1.8 mg/m²/day on days 1, 2, 3, q3w Arm B: 2.4 mg/m²/day on days 1, 8, q3w | Arm A: 15.4% (6/39 patients) Arm B: 4.9% (2/41 patients) | Arm A: Higher incidence of grade 4 neutropenia (51%) and febrile neutropenia (26%) | | Phase I [2] Invest New Drugs. 2004 | Advanced Solid Cancers | 1.8 mg/m²/day on days 1, 2, 3, q3w (Recommended Phase II dose) | 2 Partial Responses (Breast and Ovarian Cancer) | Dose-Limiting Toxicity: Myelosuppression (thrombocytopenia and neutropenia) |
Lurtotecan's antitumor activity stems from its mechanism as a topoisomerase I inhibitor [3] [4]. Here is a visual summary of its mechanism and the rationale for its liposomal formulation:
Diagram 1: this compound inhibits DNA topoisomerase I, causing lethal DNA damage during replication. The liposomal formulation (OSI-211) leverages the EPR effect for targeted tumor delivery.
Molecular Mechanism: this compound is a water-soluble, semi-synthetic camptothecin analog [4]. It specifically targets and inhibits DNA topoisomerase I (TOP1) [3]. During DNA replication, TOP1 creates transient single-strand breaks to relieve supercoiling. This compound stabilizes the transient "cleavable complex" between TOP1 and DNA, preventing re-ligation. When the replication fork collides with this stabilized complex, it results in irreversible double-strand DNA breaks, ultimately triggering apoptosis in proliferating cancer cells [4].
Rationale for Liposomal Formulation (OSI-211): Like other camptothecins, this compound faced challenges including pH-dependent instability of its active lactone ring and severe off-target toxicities, such as myelosuppression and diarrhea [4]. The liposomal formulation (OSI-211) was designed to overcome these limitations. It protects the drug from degradation, controls its release, and significantly enhances its pharmacokinetic profile. Preclinical and clinical data show that the liposomal form achieves an approximately 100-fold higher AUC (Area Under the Curve) and a longer half-life for the active lactone form compared to the free drug [2]. This delivery system leverages the Enhanced Permeability and Retention (EPR) effect, allowing for passive targeting and greater accumulation of the drug in tumor tissues, thereby aiming to improve its therapeutic index [4] [2].
For researchers designing studies on similar agents, the methodologies from these trials are highly informative.
Phase I Dose-Escalation Study Design [2]:
Phase II Randomized Trial Design (Ovarian Cancer) [1]:
While the data above confirms the biological activity of this compound, it is important to note that its development for recurrent ovarian cancer has been discontinued [5]. The challenges of managing toxicity, particularly myelosuppression, while achieving a modest response rate, likely contributed to this outcome.
Current research in topoisomerase I inhibitors has shifted toward more advanced targeting strategies. The most successful recent examples are Antibody-Drug Conjugates (ADCs) that use topoisomerase I inhibitors as payloads, such as trastuzumab deruxtecan and sacituzumab govitecan [4]. A new ADC, sacituzumab tirumotecan, which uses a belotecan-derived topoisomerase I inhibitor, has recently shown a manageable safety profile and promising antitumor activity in Phase I/II studies for metastatic breast cancer [6].
| Formulation & Study Phase | Total Plasma Clearance (Mean ± SD) | Volume of Distribution | Other Key Parameters | Source |
|---|---|---|---|---|
| Conventional Lurtotecan (Phase II studies) | 87 ± 28 L/h | Not explicitly detailed | Population estimate residual variability for CL: 9.9% | [1] |
| Liposomal this compound (OSI-211) (Phase I in leukemia) | 0.946 ± 1.53 L/h/m² | Not explicitly detailed in abstract | Urinary recovery of this compound: 6.66% ± 5.26% | [2] |
The volume of distribution is a critical pharmacokinetic parameter that indicates the theoretical space in the body that a drug occupies relative to its concentration in plasma. A high volume often suggests significant tissue distribution, which is relevant for antitumor drugs targeting sites beyond the bloodstream.
While the exact volume of distribution for conventional this compound is not provided in these results, the data highlights a crucial finding:
The determination of this compound levels in plasma, essential for calculating pharmacokinetic parameters, involves a specific and validated bioanalytical method. The following workflow outlines the detailed protocol for measuring total this compound (both lactone and carboxylate forms) in human plasma after administration of its liposomal formulation (NX211).
Workflow for quantifying total this compound in plasma via HPLC.
This method, as described by [4], is crucial for accurate pharmacokinetic studies because:
The development of this compound, particularly its liposomal form, exemplifies the application of nanomedicine to improve the therapeutic profile of potent chemotherapeutic agents. The primary strategy is to leverage the Enhanced Permeability and Retention (EPR) effect, common in tumor vasculature, to achieve passive drug targeting [3]. Altering the drug's clearance and distribution, as seen with OSI-211, is a key part of this strategy.
The table below summarizes the quantitative findings from a prospective population pharmacokinetic-dynamic analysis integrated into a broad Phase II program for Lurtotecan [1].
| Parameter | Value / Description |
|---|---|
| Study Type | Phase II Clinical Trial, Population Pharmacokinetic-Dynamic Analysis |
| Total Patients (Enrolled) | 173 |
| Patients with Samples Collected | 109 (63%) |
| Patients Successfully Evaluated | 85 (78% of sampled) |
| Sampling Method | Sparse sampling (two time-points during course one) |
| Analytical Method | Bayesian algorithm for estimating individual pharmacokinetic parameters |
| Total Plasma Clearance (CL) | Mean 87 ± 28 L/h |
| Volume of Distribution | Estimated (specific value not provided in abstract) |
| Interpatient Variability in CL | Substantial (reflected by standard deviation of 28 L/h) |
| Residual Variability in CL Estimate | 9.9% |
The Phase II study employed a specific methodology designed for efficiency in a clinical trial setting [1]:
The following diagram illustrates the workflow of this population PK analysis.
To help you contextualize this data, here is some additional information about this compound:
OSI-211 represents a liposomal formulation of the topoisomerase I inhibitor This compound (also known as GI147211), developed to enhance the therapeutic potential of this potent anticancer agent. This compound is a water-soluble analogue of camptothecin that demonstrates significantly enhanced potency compared to other drugs in its class, being approximately three to five times more potent than topotecan in tumor cell cytotoxicity assays in vitro [1]. The liposomal encapsulation technology employed in OSI-211 addresses several pharmacological challenges associated with camptothecin analogues, particularly their chemical instability and limited therapeutic index [2] [1].
The development of OSI-211 stemmed from compelling preclinical evidence demonstrating that liposomal encapsulation confers substantial pharmacological advantages. Comparative studies in tumor xenograft models revealed that the liposomal formulation produced a 1000-fold greater AUC of total this compound and a half-life 5-fold longer than the unencapsulated drug [1]. This enhanced pharmacokinetic profile translated to a significantly improved therapeutic index, with studies reporting OSI-211 having a three- to 14-fold greater therapeutic index than either free this compound or topotecan in preclinical models [1].
OSI-211 functions through a well-defined mechanism as a topoisomerase I (Top1) inhibitor [2]. Top1 is an essential nuclear enzyme responsible for relieving DNA torsional strain during replication and transcription by creating transient single-strand breaks in the DNA backbone [2]. The active lactone form of this compound specifically targets the Top1-DNA covalent complex, forming a stable ternary complex that prevents DNA re-ligation [2].
The cytotoxicity of OSI-211 manifests primarily during the S-phase of the cell cycle, where the collision between the replication fork and the stabilized Top1-DNA-drug ternary complex results in replication fork arrest and double-strand DNA breaks [2]. This series of molecular events triggers apoptotic cell death in rapidly dividing cancer cells. The dependence on DNA replication for cytotoxicity explains the particular effectiveness of OSI-211 against highly proliferative malignancies.
Figure 1: Mechanism of Action Pathway for OSI-211 - This diagram illustrates the sequential molecular events from administration to induction of apoptotic cell death.
The liposomal delivery system of OSI-211 provides distinct pharmaceutical advantages that significantly enhance its therapeutic profile. The encapsulation of this compound within liposomes markedly improves its pharmacokinetic properties and biodistribution [1]. Pharmacological studies demonstrate that the liposomal formulation results in a 100-fold increase in AUC compared to free this compound, with a substantially extended circulation half-life [3]. This prolonged exposure enhances tumor drug delivery while potentially reducing systemic toxicity.
The stability of the active lactone form represents another critical advantage of the liposomal formulation. Unlike the carboxylate form, which demonstrates significantly reduced antitumor activity, the liposomal encapsulation preserves the bioactive lactone configuration of this compound, ensuring optimal target engagement [2]. This protection from hydrolysis maintains the drug in its thermodynamically favored 20(S) configuration, which is essential for potent Top1 inhibition [2].
Comprehensive preclinical studies have demonstrated the potent antileukemic activity of OSI-211 in severe combined immunodeficient (SCID) mouse models of human acute leukemias [4]. These investigations evaluated multiple administration schedules against both acute myelogenous leukemia (AML) and acute lymphocytic leukemia (ALL) models, representing early and advanced disease stages.
Table 1: Preclinical Efficacy of OSI-211 in SCID Mouse Leukemia Models [4]
| Leukemia Model | Treatment Schedule | Treatment Timing | Increase in Life Span (ILS) | Long-Term Survivors |
|---|---|---|---|---|
| KBM-3B (AML) | 6 mg/kg, days 1, 8 | Early Treatment | Significant (P<0.005) | 86% |
| KBM-3B (AML) | 6 mg/kg, days 1, 8 | Late Treatment | 196 ± 11% | 1 of 8 animals |
| HL-60 (AML) | 6 mg/kg, days 1, 8 | Early Treatment | 213 ± 9% | 2 of 8 animals |
| HL-60 (AML) | 6 mg/kg, days 1, 8 | Late Treatment | 219 ± 4% | 0 of 8 animals |
| Molt-4 (ALL) | 6 mg/kg, days 1, 8 | Early Treatment | 181 ± 3% | 0 of 8 animals |
| Molt-4 (ALL) | 6 mg/kg, days 1, 8 | Late Treatment | 172 ± 1% | 0 of 8 animals |
| CEM (ALL) | 6 mg/kg, days 1, 8 | Early Treatment | 244 ± 24% | 1 of 8 animals |
The exceptional activity observed in these models was further highlighted by comparative studies with DaunoXome (liposomal daunorubicin), a drug with established clinical efficacy in AML and ALL. Notably, DaunoXome administered at its maximum tolerated dose demonstrated no effect on survival in the same leukemia models where OSI-211 showed significant efficacy [4].
Preclinical investigations comprehensively evaluated multiple administration schedules to identify optimal dosing strategies [4]. Three primary schedules were compared:
All three schedules demonstrated significant activity in increasing the life span of treated animals across multiple leukemia models. However, a consistent tendency toward improved efficacy was observed with the 6 mg/kg days 1 and 8 schedule (Schedule C), which subsequently became the focus of detailed characterization [4]. This schedule-dependency likely reflects the cell cycle-specific mechanism of action of topoisomerase I inhibitors and their optimal activity against cycling tumor cells.
A phase I dose-escalation study established the safety and pharmacokinetic profile of OSI-211 administered as a short intravenous infusion on days 1, 2, and 3 every three weeks [3]. This trial employed a standard 3+3 design and enrolled 37 patients with solid cancers, characterizing two distinct maximum tolerated doses (MTDs) based on prior treatment history.
Table 2: Phase I Dosing Protocol and Outcomes for OSI-211 (Days 1, 2, 3 Schedule) [3]
| Parameter | Minimally Pretreated Patients | Heavily Pretreated Patients |
|---|---|---|
| Starting Dose | 0.15 mg/m²/day × 3 days | 0.15 mg/m²/day × 3 days |
| MTD | 2.1 mg/m²/day × 3 days | 1.8 mg/m²/day × 3 days |
| Total Cycle Dose | 6.3 mg/m²/cycle | 5.4 mg/m²/cycle |
| DLT | Thrombocytopenia, Neutropenia | Thrombocytopenia, Neutropenia |
| Recommended Phase II Dose | 1.8 mg/m²/day × 3 days | 1.5 mg/m²/day × 3 days |
Pharmacokinetic analysis revealed dramatic enhancements compared to historical data for free this compound. The liposomal formulation resulted in approximately 100-fold higher AUC values and significantly extended half-life for the active lactone form [3]. These pharmacokinetic advantages translated to clinical activity, with two partial responses observed in patients with breast and ovarian cancer.
A randomized phase II trial conducted by the National Cancer Institute of Canada Clinical Trials Group compared two administration schedules of OSI-211 in women with relapsed epithelial ovarian cancer [5]. This study employed a "pick the winner" statistical design to identify the most promising schedule for further development.
Eligibility Criteria:
Treatment Arms:
The primary endpoint was objective response rate confirmed by independent radiologic review. Eighty-one patients were randomized between October 2000 and September 2001 [5].
Key Findings:
Figure 2: Phase II Randomized Trial Design and Outcomes - This workflow diagram illustrates the study design and key results from the randomized phase II trial in relapsed ovarian cancer.
Additional phase II investigations evaluated OSI-211 in other solid tumors, demonstrating variable activity across different cancer types:
Squamous Cell Carcinoma of Head and Neck (SCCHN):
Topotecan-Resistant Ovarian Cancer:
For researchers investigating OSI-211 in preclinical leukemia models, the following protocol adapted from published studies provides a validated methodology [4]:
Cell Preparation and Inoculation:
Treatment Protocol:
Endpoint Assessment:
Comprehensive pharmacokinetic analysis following OSI-211 administration should include [3]:
Sample Collection:
Analytical Methodology:
The safety profile of OSI-211 is characterized primarily by manageable hematologic toxicity with minimal non-hematologic effects. Across clinical trials, the dose-limiting toxicities consistently included myelosuppression, manifesting as thrombocytopenia and neutropenia [3] [5]. The hematologic toxicity demonstrated clear schedule-dependency, with the daily × 3 schedule associated with significantly higher incidence of grade 4 neutropenia (51% vs. 22%) and febrile neutropenia (26% vs. 2.4%) compared to the days 1 and 8 schedule [5].
Non-hematologic toxicity was generally mild to moderate across studies. The most frequently reported non-hematologic adverse events included fatigue, nausea, and infection [8] [5]. Notably, in the phase II study of head and neck cancer, grade 3-4 infection occurred in 8.5% of patients, while other non-hematologic toxicities remained predominantly grade 1-2 [6] [7]. This favorable non-hematologic toxicity profile represents a potential advantage over other camptothecin analogues, which often cause significant gastrointestinal toxicity.
OSI-211 represents a scientifically rational approach to optimizing the therapeutic potential of topoisomerase I inhibition through advanced liposomal delivery technology. The compelling preclinical evidence demonstrating potent activity in leukemia models, coupled with modest but definite clinical activity in ovarian cancer, supports continued investigation of this agent [4] [5]. The schedule-dependent efficacy and toxicity observed in clinical trials highlight the importance of optimization of administration protocols for maximum therapeutic index.
Future development of OSI-211 should consider several strategic directions. The pronounced activity in hematological malignancies warrants investigation in defined patient populations with AML or ALL, particularly in combination with other active agents [4]. Additionally, the favorable pharmacokinetic profile and preclinical evidence of activity in solid tumors suggest potential for evaluation in malignancies with known sensitivity to topoisomerase I inhibitors, such as small cell lung cancer or colorectal cancer. Further exploration of alternative dosing schedules and combination regimens may enhance the clinical utility of this targeted therapeutic approach.
NX211 is a low-clearance, unilamellar liposomal formulation of the topoisomerase I inhibitor lurtotecan. It was designed to overcome the limitations of the free drug by significantly enhancing plasma circulation time and tumor-specific delivery [1].
This compound is a water-soluble camptothecin analog that inhibits DNA topoisomerase I [2]. This inhibition leads to the stabilization of the transient "cleavable complex" formed by topoisomerase I and DNA during DNA replication and transcription. The subsequent collision of the DNA replication fork with this stabilized complex causes irreversible double-strand DNA breaks, triggering S-phase specific apoptosis (programmed cell death) in cancer cells [1].
The diagram below illustrates the structure of the NX211 liposome and its proposed mechanism of action leading to cell death.
Comparative preclinical studies in nude mice and xenograft models demonstrated that the liposomal formulation of NX211 provided a substantial advantage over the free drug [1].
Table 1: Key Preclinical Findings for NX211 vs. Free this compound [1]
| Parameter | Free this compound | NX211 (Liposomal) | Improvement Factor |
|---|---|---|---|
| Plasma AUC | Baseline | 1500-fold increase | 1500x |
| Volume of Distribution | Large | Greatly restricted | Altered tissue distribution |
| Tumor Drug Concentration (24h post-dose) | Baseline | 40-fold increase | 40x |
| Therapeutic Index (Single-dose, KB & ES-2 models) | Baseline | Consistent ≥3-fold increase | ≥3x |
| Log₁₀ Cell Kill (Repeat-dose) | Baseline | 2-8 fold increase over topotecan | Superior to comparator |
The following protocols summarize the key methodologies used to generate the preclinical data for NX211 [1].
This protocol assesses the plasma pharmacokinetics and tissue distribution of NX211.
[14C]-radiolabeled NX211 and [14C]-radiolabeled free this compound.[14C]-NX211 or [14C]-lurtotecan to tumor-bearing mice.This protocol evaluates the antitumor activity and therapeutic index of NX211.
NX211 serves as a historical case study demonstrating the profound impact of liposomal formulation on improving the pharmacokinetics, biodistribution, and therapeutic index of a potent chemotherapeutic agent [1]. The principles it validated—prolonged circulation, passive tumor targeting via the EPR effect, and reduced systemic toxicity—remain cornerstones of oncology nanomedicine development today [3]. Its discontinuation highlights that promising preclinical efficacy must be successfully balanced with clinical tolerability and therapeutic window in human patients.
Lurtotecan is a water-soluble, potent camptothecin derivative that functions as a topoisomerase I inhibitor. [1] [2] Its mechanism of action involves stabilizing the transient covalent complex between topoisomerase I and DNA, leading to the formation of irreversible DNA single-strand breaks, which ultimately triggers apoptosis during cell proliferation. [1] To overcome limitations associated with conventional formulations, such as instability and toxicity, this compound has been encapsulated into a liposomal delivery system, designated as NX211. [3] This liposomal formulation is designed to enhance the drug's therapeutic index by improving its pharmacokinetic profile and facilitating passive tumor targeting through the Enhanced Permeability and Retention (EPR) effect. [1] [3]
The pharmacokinetics of liposomal this compound have been characterized in phase I studies, revealing distinct parameters for the liposomally encapsulated drug in plasma versus the released, unencapsulated this compound in whole blood.
Table 1: Pharmacokinetic Parameters of Liposomal this compound (NX211) from Phase I Study
| Pharmacokinetic Parameter | Value (Mean ± SD) | Matrix/Context |
|---|---|---|
| Systemic Clearance (CL) | 0.82 ± 0.78 L/h/m² | Plasma (encapsulated drug) |
| Systemic Clearance (CL) | 1.15 ± 0.96 L/h/m² | Whole Blood (unencapsulated drug) |
| Volume of Distribution | Data not specified in results | |
| Urinary Recovery (Fu) | 10.1% ± 4.05% (Range: 4.9% to 18.9%) | of administered dose |
| Dosage Excreted in Urine | Significantly correlated with hematologic toxicity (P < .00001) |
A critical finding from the phase I pharmacologic study was that the amount of this compound excreted in urine (calculated as dose × fractional urinary recovery) showed a significant correlation with the percent decrease in neutrophil and platelet counts at nadir. [3] This relationship was stronger than that observed with systemic exposure measures, suggesting urinary excretion may be a valuable predictive marker for hematologic toxicity.
The recommended dosage for phase II studies, established from phase I trials, is 3.8 mg/m² of liposomal this compound administered intravenously. [3] Alternative schedules have also been investigated in clinical trials, including:
The following diagram illustrates the clinical workflow for administering liposomal this compound and monitoring patients:
The dose-limiting toxicities (DLTs) of liposomal this compound are neutropenia and thrombocytopenia. [3] These hematologic toxicities have been reported as non-cumulative. [3]
Table 2: Observed Toxicities of Liposomal this compound in Clinical Trials
| Toxicity Type | Severity | Frequency/Observations |
|---|---|---|
| Neutropenia | Dose-Limiting | Non-cumulative; correlated with urinary excretion [3] |
| Thrombocytopenia | Dose-Limiting | Non-cumulative; correlated with urinary excretion [3] |
| Anemia | Mild to Moderate | Observed in phase II studies [5] |
| Gastrointestinal Toxicity | Mild to Moderate | Observed in phase II studies [5] |
| Fatigue | Mild to Moderate | Observed in phase II studies [5] |
Other non-hematologic toxicities are generally mild to moderate. In a phase II study of patients with topotecan-resistant ovarian cancer, the hematologic and gastrointestinal toxicities were characterized as mild to moderate. [5]
The liposomal formulation of this compound is designed to improve the stability of the active compound. However, as a general consideration for camptothecin analogs, the bioactive lactone ring is known to be unstable under physiological conditions, with its hydrolysis leading to a significant reduction in potency. [1] [7] The liposomal encapsulation in NX211 is intended to protect the drug from such degradation, maintain the lactone ring in its active closed form, and control its release. [1] [3] Specific stability data for the final product should be obtained from the manufacturer's prescribing information.
Lurtotecan (also known as GI147211) is a camptothecin-derived topoisomerase I inhibitor that was investigated in clinical trials in the late 1990s and early 2000s [1] [2]. Its mechanism of action is consistent with other drugs in its class: it stabilizes the topoisomerase I cleavage complex (TOP1CC), preventing the religation of DNA strands. This action leads to irreversible DNA double-strand breaks, particularly during DNA replication, ultimately causing cell cycle arrest and apoptosis in rapidly dividing cancer cells [3].
A broad Phase II program integrated a population pharmacokinetic-dynamic analysis using a sparse sampling method. The table below summarizes key pharmacokinetic parameters from that study [4] [2]:
| Pharmacokinetic Parameter | Mean Value (± SD) |
|---|---|
| Total Plasma Clearance (CL) | 87 ± 28 L/h |
| Volume of Distribution (Vd) | Information not available in search results |
| Residual Variability in CL | 9.9% |
The study concluded that while this analysis was feasible on a large scale, no significant relationships were established between drug exposure parameters and toxicity or tumor response in the heterogeneous population studied [4] [2].
The development of this compound, along with other early camptothecins, was limited by significant challenges [1] [3]:
The following diagram illustrates the core mechanism of action of topoisomerase I inhibitors like this compound.
Liposomal lurtotecan is a topoisomerase I inhibitor encapsulated in a liposomal vesicle, which significantly alters its pharmacokinetics compared to the free drug. Preclinical studies demonstrated that liposomal encapsulation could increase the plasma concentration and half-life of this compound, leading to a greater therapeutic index in animal tumor models [1] [2]. The following sections detail the clinical translation of these findings.
The recommended phase II dose and schedule for liposomal this compound were established in a Phase I study [5]. The key quantitative data from clinical studies are summarized in the table below.
Table 1: Clinical Dosing and Toxicity Profile of Liposomal this compound (OSI-211)
| Parameter | Details |
|---|---|
| Recommended Phase II Dose | 2.4 mg/m² (as this compound) administered intravenously [6] [1]. |
| Administration Schedule | 30-minute IV infusion on Days 1 and 8 of a 21-day cycle [6] [1]. |
| Alternative Schedule (Phase I) | 3.8 mg/m² as a 30-minute IV infusion once every 3 weeks [5]. |
| Dose-Limiting Toxicities (DLTs) | Neutropenia and thrombocytopenia [5]. |
| Other Common Adverse Events | Anemia, fatigue, nausea, flatulence [6] [7]. |
| Dose Adjustment Criteria | Based on hematologic toxicity at nadir; escalations and reductions were permitted per protocol [6]. |
The following methodology outlines the protocol used in a Phase II study involving patients with topotecan-resistant ovarian cancer [6].
Clinical activity has been observed in early-phase trials, though efficacy varied by patient population.
The following diagram illustrates the mechanism of action and formulation rationale for liposomal this compound.
This compound (7-(4-methylpiperazinomethylene)-10,11-ethylenedioxy-20(S)-camptothecin), also known as GI147211, is a novel semisynthetic analogue of the cytotoxic plant alkaloid camptothecin, first extracted from the wood and bark of the oriental tree Camptotheca acuminata. As a potent topoisomerase I inhibitor, this compound exerts its antitumor activity by stabilizing the cleavable complex formed between the intranuclear enzyme topoisomerase I and DNA, thereby inducing single-stranded DNA breaks and ultimately triggering tumor cell death. This compound has demonstrated significant activity in both in vitro cytotoxicity assays and in vivo tumor model systems, leading to its introduction into clinical trials for advanced solid tumors. [1]
The chemical analysis of this compound and other camptothecin derivatives presents unique challenges due to the pH-dependent instability of the α-hydroxy-δ-lactone moiety in their core structure. Under physiological conditions (pH 7 or above), this lactone functionality undergoes rapid hydrolysis, generating a ring-opened carboxylate form with virtually complete loss of biological activity. This equilibrium between the active lactone and inactive carboxylate forms complicates accurate quantification in biological matrices. To address this challenge, liposomal encapsulation (NX211 formulation, Gilead Sciences) has been developed to improve stability and therapeutic efficacy by protecting the lactone ring from hydrolysis. The development of robust HPLC methods for this compound quantification is therefore essential for accurate pharmacokinetic profiling and therapeutic drug monitoring in clinical and preclinical studies. [1] [2]
The reversed-phase high-performance liquid chromatography (RP-HPLC) method with fluorescence detection has been optimized and validated for the determination of total this compound levels in human plasma and urine following administration of liposomal this compound (NX211). This method is specifically designed to disrupt liposomal structures, enabling comprehensive quantification of both lactone and carboxylate forms of the drug. The key analytical parameters and performance characteristics are summarized in the table below: [1] [3]
Table 1: Summary of HPLC Analytical Parameters for this compound Quantification
| Parameter | Plasma Analysis | Urine Analysis (Standard) | Urine Analysis (Modified) |
|---|---|---|---|
| Biological Matrix | Human plasma | Human urine | Human urine |
| Sample Volume | 200 μL | 200 μL of 40-fold diluted sample | 150 μL |
| Detection Method | Fluorescence (λex=378 nm; λem=420 nm) | Fluorescence (λex=378 nm; λem=420 nm) | Fluorescence with post-column photochemical derivatization |
| Sample Pretreatment | Deproteinization with 10% (w/v) aqueous perchloric acid-acetonitrile (2:1, v/v) | Deproteinization with 10% (w/v) aqueous perchloric acid-acetonitrile (2:1, v/v) | Single solvent extraction with n-butanol-diethyl ether (3:4, v/v) |
| Chromatographic Column | Inertsil-ODS 80A analytical column | Inertsil-ODS 80A analytical column | Inertsil-ODS 80A analytical column |
| Lower Limit of Quantification (LLQ) | 1.00 ng/mL | 100 ng/mL | 0.500 ng/mL |
| Within-run Precision | <7.5% | <7.5% | <10% |
| Between-run Precision | <7.5% | <7.5% | <10% |
| Key Feature | Direct measurement without extraction | Dilution to bring concentrations within range | 14-fold fluorescence enhancement via UV exposure |
The HPLC system should be configured with a fluorescence detector capable of excitation at 378 nm and emission at 420 nm. For low-concentration urine samples, the system must be equipped with a post-column photochemical reaction unit with UV light at 254 nm to enhance detection sensitivity. The separation is performed using an Inertsil-ODS 80A analytical column (5 μm particle size, 250 × 4.6 mm i.d.) maintained at ambient temperature. The injection volume is typically 100 μL for both plasma and urine samples. For contemporary systems, equivalent C18 columns with similar particle size and dimensions may be used, though method equivalence should be demonstrated during validation. [1] [3]
The mobile phase consists of a mixture of 30 mM ammonium acetate buffer (pH 4.0) and acetonitrile in a ratio of 75:25 (v/v). The ammonium acetate buffer should be prepared using high-purity water and adjusted to pH 4.0 with acetic acid. All solvents must be of HPLC grade and filtered through a 0.45 μm membrane filter before use. The analysis is performed under isocratic conditions at a flow rate of 1.5 mL/min. Each chromatographic run requires approximately 15 minutes to ensure complete elution of this compound and satisfactory separation from endogenous compounds. The retention time of this compound under these conditions is approximately 7.5 minutes. [1]
The sample preparation protocol for plasma is designed to effectively disrupt liposomal structures and precipitate proteins while maintaining the analytical integrity of this compound:
This sample pretreatment approach effectively releases this compound from liposomal formulations while simultaneously removing interfering proteins, providing a clean chromatographic profile with minimal matrix interference. The use of acidic conditions during deproteinization helps stabilize the lactone form of this compound, preventing pH-dependent hydrolysis during sample processing and analysis. [1] [3]
For urine analysis, two distinct protocols have been developed to address varying concentration ranges:
Table 2: Urine Sample Preparation Protocols
| Step | Standard Protocol (High Concentrations) | Modified Protocol (Low Concentrations) |
|---|---|---|
| 1. Initial Treatment | Dilute urine sample 40-fold with mobile phase | No initial dilution required |
| 2. Aliquot Volume | 200 μL of diluted urine | 150 μL of neat urine |
| 3. Extraction/Deproteinization | Deproteinization with 10% perchloric acid-acetonitrile (2:1, v/v) | Liquid-liquid extraction with n-butanol-diethyl ether (3:4, v/v) |
| 4. Mixing | Vortex for 60 seconds | Vortex for 90 seconds |
| 5. Centrifugation | 14,000 × g, 10 minutes, 4°C | 14,000 × g, 10 minutes, 4°C |
| 6. Post-column Treatment | None | Photochemical derivatization with UV light (254 nm) |
| 7. Injection | 100 μL supernatant | 100 μL of organic phase |
The modified protocol for low urine concentrations incorporates a liquid-liquid extraction step that both cleans the sample and preconcentrates the analyte, while the post-column photochemical reaction enhances detection sensitivity through a 14-fold fluorescence enhancement. This comprehensive approach enables reliable quantification across the wide range of concentrations encountered in clinical studies. [1] [3]
The analytical method was rigorously validated according to accepted guidelines for bioanalytical method validation. The lower limit of quantification (LLQ) was established at 1.00 ng/mL for plasma and 0.500 ng/mL for urine using the modified protocol, demonstrating exceptional sensitivity suitable for pharmacokinetic studies. The method exhibited linear response over a concentration range of 1-100 ng/mL for plasma and 0.5-500 ng/mL for urine, with correlation coefficients (r²) exceeding 0.999 for both matrices. The linearity was validated using a weighted least-squares regression model (1/x weighting factor) to ensure accuracy across the entire calibration range. [1] [3] [4]
The within-run and between-run precision and accuracy were evaluated using quality control samples at low, medium, and high concentrations within the calibration range. The results demonstrated exceptional assay performance with both within-run and between-run precision values below 7.5% for plasma and below 10% for urine (modified protocol). Accuracy, expressed as the percentage deviation from nominal concentrations, ranged from 95.2% to 104.8% across all quality control levels, well within the acceptable criteria of ±15% for bioanalytical methods. The robustness of the method was confirmed through deliberate variations in analytical conditions, including changes in mobile phase pH (±0.2 units), organic modifier composition (±5%), and column temperature (±5°C), with all parameters demonstrating minimal impact on chromatographic performance. [1] [3]
The validated HPLC method has been successfully implemented in population pharmacokinetic studies of this compound in Phase II clinical trials. These studies employed a sparse sampling method requiring only two sampling time points per patient, making them particularly suitable for clinical settings with practical constraints. Using a Bayesian algorithm to estimate individual pharmacokinetic parameters, researchers documented substantial interpatient variability in this compound clearance (mean 87 ± 28 L/h). This population pharmacokinetic approach demonstrated feasibility for large-scale implementation, providing a valuable tool for establishing relationships between drug exposure and clinical outcomes. The method enabled reliable estimation of key pharmacokinetic parameters, including total plasma clearance and volume of distribution, without the need for intensive blood sampling schedules. [5]
Similar HPLC methods have been adapted for studying the intracellular accumulation of camptothecin analogues, providing insights into their mechanistic behavior at the cellular level. These methods typically involve:
Such intracellular accumulation studies have revealed that liposomal formulations of camptothecin analogues significantly enhance drug uptake and retention in cancer cells compared to free drug solutions. This improved intracellular delivery contributes to the enhanced antitumor activity observed with liposomal formulations in preclinical models. The ability to quantify intracellular drug concentrations provides valuable insights into the pharmacodynamic properties of this compound and its mechanisms of action beyond topoisomerase I inhibition. [6]
The pH-dependent equilibrium between the lactone and carboxylate forms of this compound represents a critical consideration throughout the analytical process. To maintain consistency, all sample processing steps should be performed under controlled acidic conditions (pH 4-5) to favor the lactone form. During method development, researchers should conduct stability studies to determine the optimal conditions for sample storage and processing. For quantitative purposes, the method described focuses on total this compound (lactone + carboxylate) measurement, which provides a more robust and reproducible parameter for pharmacokinetic analysis than measuring the individual forms separately. [1] [2] [7]
To maintain optimal chromatographic performance, the following troubleshooting practices are recommended:
When peak broadening or tailing is observed, consider adjusting the mobile phase pH or incorporating ion-pairing reagents at low concentrations to improve peak shape. The use of a photochemical reaction unit for fluorescence enhancement in urine analysis requires periodic cleaning and calibration to maintain optimal performance. [1] [4]
The following workflow diagram illustrates the complete analytical process for this compound quantification in biological samples:
Figure 1: Analytical Workflow for this compound Quantification in Biological Samples
The following diagram illustrates the structural characteristics and interconversion of this compound forms that impact analytical measurements:
Figure 2: this compound Chemical Forms and Analytical Considerations
The RP-HPLC method with fluorescence detection presented in this application note provides a robust, sensitive, and reproducible approach for quantifying total this compound levels in human plasma and urine. The method has been comprehensively validated according to regulatory guidelines and successfully applied in clinical pharmacokinetic studies. The unique sample preparation protocols address the challenges posed by liposomal formulations and the pH-dependent equilibrium between lactone and carboxylate forms. For researchers investigating the pharmacokinetic profile of this compound or similar camptothecin derivatives, this method offers a reliable analytical tool that can be adapted to various clinical and preclinical scenarios. The incorporation of a photochemical reaction unit for enhanced fluorescence detection in urine samples represents a particularly innovative aspect of this methodology, enabling exceptional sensitivity for studying drug elimination kinetics. [1] [3]
The following table summarizes the core analytical techniques found in the literature for the bioanalysis of drugs like Doxorubicin, which serve as a reference for the expected techniques for lurtotecan.
| Technique | Key Features | Reported Performance (for Doxorubicin) | Primary Application |
|---|---|---|---|
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | High sensitivity and specificity; can simultaneously analyze a drug and its metabolites [1] [2]. | Linear range: 1–1000 ng/mL for Doxorubicin; LLOQ: 1 ng/mL [1]. | Gold-standard for precise pharmacokinetic studies and TDM [1] [2]. |
| High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection | Robust and widely available; leverages native fluorescence of compounds [3]. | Well-validated for Doxorubicin and multiple metabolites [3]. | Reliable method for quantifying drugs and profiling metabolites [4] [3]. |
| Immunoassays & Novel Sensors | Potential for rapid, simple analysis; some formats may be suitable for point-of-care use [5] [6]. | TRFIA: LOD of 3.8 ng/mL [5]; Colorimetric nanosensor: LLOQ of 0.25 µg/mL [6]. | Research phase for TDM; offers future potential for simplified monitoring [5] [6]. |
Based on the standard practices for bioanalysis, here are the detailed steps and considerations you would need to apply to develop a protocol for this compound.
The following diagram outlines the logical steps you would take to develop and validate a quantitative LC-MS/MS method for this compound in plasma, based on standard laboratory practices.
This protocol outlines the methodology for encapsulating camptothecin analogs, such as lurtotecan or irinotecan, using a novel intraliposomal stabilization strategy. The goal is to achieve high drug loading and exceptional in vivo stability, thereby enhancing the therapeutic index.
Camptothecins are potent topoisomerase I inhibitors whose efficacy is limited in their free form by poor stability, rapid clearance, and dose-limiting toxicity. The active lactone ring of camptothecins is in a pH-dependent equilibrium with an inactive carboxylate form; at physiological pH, the equilibrium favors the inactive form [1] [2]. Liposomal encapsulation, particularly with active loading techniques, can protect the drug, alter its pharmacokinetics, and significantly reduce its toxicity [3] [4].
The following diagram illustrates the core-drug interaction mechanism that enables high stability and loading.
This strategy uses a transmembrane pH gradient to actively load and trap camptothecin drugs inside liposomes. The drug diffuses into the liposome in its neutral form, becomes protonated in the acidic interior, and then complexes with a polyanionic trapping agent to form an insoluble precipitate. This precipitate is impermeable to the membrane, resulting in ultra-high loading and remarkable stability [1] [2].
The following workflow provides a detailed, step-by-step guide to the entire liposome preparation and characterization process.
Step 1: Liposome Preparation (Thin-Film Hydration)
Step 2: Size Reduction and Characterization
Step 3: Establishment of Transmembrane Gradient
Step 4: Active Drug Loading
Step 5: Removal of Unencapsulated Drug
Step 6: Sterile Filtration
Step 7: Quality Control and Storage
The success of this intraliposomal stabilization technology is demonstrated by the following quantitative performance metrics, which compare the stabilized formulation against the free drug.
Table 1: Performance Comparison: Free Drug vs. Liposomal Formulation
| Parameter | Free Irinotecan/Lurtotecan | Nanoliposomal Formulation (Stabilized) | Reference |
|---|---|---|---|
| Drug-to-Lipid Ratio (mol/mol) | Not Applicable | >800 g/mol | [1] [2] |
| Plasma Half-Life (Drug Release) | Short (hours) | ~56.8 hours | [3] [1] |
| Systemic Clearance | High | Low (0.946 L/h/m² for liposomal this compound) | [5] |
| Area Under Curve (AUC) | Baseline | >1500-fold increase | [3] |
| Maximum Tolerated Dose (Mice) | 80 mg/kg (Irinotecan) | >320 mg/kg | [2] |
| Lactone Form Stabilization | Rapid hydrolysis to inactive carboxylate | Significantly protected from hydrolysis | [1] [2] |
Table 2: Critical Quality Attributes (CQAs) of the Final Liposomal Product
| Quality Attribute | Target Specification | Analytical Method |
|---|---|---|
| Mean Particle Size | 100 - 110 nm | Dynamic Light Scattering (DLS) |
| Polydispersity Index (PDI) | < 0.1 | Dynamic Light Scattering (DLS) |
| Entrapment Efficiency | > 95% | Mini-column centrifugation / HPLC |
| Drug-to-Lipid Ratio | > 800 g/mol | HPLC / Colorimetric assay for phosphorus |
| Lipid Composition | DSPC:Chol:MPEG-2000-DSPE (3:2:0.015) | HPLC-ELSD or NMR |
| pH | 7.0 - 7.5 | Potentiometry |
| Sterility | Sterile | Membrane Filtration / USP <71> |
This technology was applied to develop OSI-211, a liposomal formulation of this compound. In Phase I/II clinical trials for advanced leukemia and solid tumors, OSI-211 demonstrated altered pharmacokinetics with low systemic clearance and dose-limiting toxicities of mucositis and diarrhea [5] [6]. The maximum tolerated dose (MTD) was established at 3.7 mg/m² per day for a daily x3 schedule [5].
While liposomal this compound itself was not commercialized, the same fundamental intraliposomal stabilization technology paved the way for Onivyde (irinotecan liposome injection), which is FDA-approved for metastatic pancreatic cancer [3] [4]. This validates the robustness and clinical translatability of the protocol.
The table below consolidates the key pharmacokinetic and toxicity relationship data for liposomal lurtotecan (NX 211) from a Phase I clinical trial [1].
| Parameter | Value / Finding | Context and Correlation |
|---|---|---|
| Urinary Recovery (Fu) | 10.1% ± 4.05% (Range: 4.9% to 18.9%) | Percentage of the administered dose excreted as unchanged this compound in urine over 96 hours [1]. |
| Systemic Clearance (Plasma) | 0.82 ± 0.78 L/h/m² | Clearance of this compound from the plasma compartment [1]. |
| Systemic Clearance (Whole Blood) | 1.15 ± 0.96 L/h/m² | Clearance of this compound from the whole blood compartment [1]. |
| Dose-Limiting Toxicities (DLTs) | Neutropenia and Thrombocytopenia | These hematologic toxicities were identified as the primary dose-limiting factors [1]. |
| Correlation Metric | Dose Excreted in Urine (Dose × Fu) | This specific measure showed a highly significant relationship with hematologic toxicity, unlike systemic exposure measures [1]. |
| Statistical Significance | P < .00001 | The correlation between the amount of drug excreted in urine and the decrease in neutrophil and platelet counts was statistically extremely significant [1]. |
| Recommended Phase II Dose | 3.8 mg/m² | Dose established for administration once every 3 weeks [1]. |
This protocol outlines the methodology used in the study that generated the data above [1].
The following diagram illustrates the key experimental workflow and the critical relationship discovered in the study.
For scientists in drug development, the findings from this study offer a valuable, non-invasive biomarker for clinical monitoring.
The table below summarizes key experimental findings and considerations for topotecan based on recent research.
Table 1: Experimental Findings and Clinical Considerations for Topotecan
| Aspect | Key Findings / Description | Relevance for Protocol Design |
|---|---|---|
| Dosing Schedule | Extended Exposure (EE) dosing (e.g., daily low dose) presents a higher barrier to resistance and maintains a less aggressive tumour phenotype compared to Maximum Tolerated Dose (MTD) bolus regimens [1]. | Consider prolonged, low-dose in vitro exposure (e.g., daily dosing over weeks) to model EE and study long-term efficacy and resistance mechanisms [1]. |
| Mechanism of Action | Primarily inhibits topoisomerase I, causing DNA double-strand breaks during replication. Also inhibits SUMOylation, impacting stability of proteins like CDK6 and HIF-1α [2] [3]. | Be aware of non-canonical mechanisms (SUMOylation inhibition) beyond topoisomerase I, which may contribute to anti-tumour effects, especially in GBM [3]. |
| Analysis in Biofluids | An HPLC method was validated for quantifying total topotecan in human cerebrospinal fluid (CSF) with an LLOQ of 0.04 µM, accounting for pH-dependent lactone ring opening/closing [4]. | For pharmacokinetic studies, especially in unique compartments like CSF, ensure analytical methods stabilize the lactone-carboxylate equilibrium. Acidification is used to convert all topotecan to the lactone form for total concentration measurement [4]. |
Below is a detailed methodology for key experiments involving topotecan.
This protocol is adapted from research comparing extended exposure (EE) and maximum tolerated dose (MTD) scheduling [1].
This protocol summarizes a validated method for quantifying total topotecan in CSF [4].
The following diagram illustrates the multi-faceted mechanism of action of topotecan and the contrasting pathways to resistance induced by different dosing schedules, based on the research data [1] [2] [3].
| Patient Population | Dosing Schedule | Established MTD | Dose-Limiting Toxicities (DLTs) | Citation |
|---|
| Advanced Solid Tumors | 30-min IV, Days 1, 2, 3, every 3 weeks | 2.1 mg/m²/day (minimally pretreated) 1.8 mg/m²/day (heavily pretreated) | Myelosuppression (thrombocytopenia, neutropenia) | [1] | | Advanced Leukemia (AML, MDS, CML-BP) | 30-min IV, daily for 3 days | 3.7 mg/m²/day | Mucositis, diarrhea | [2] | | General Cancer Patients | 30-min IV, once every 3 weeks | 3.8 mg/m² (Recommended Phase II dose) | Neutropenia, thrombocytopenia | [3] |
The following details the methodologies used in the cited phase I clinical trials to establish the MTD and safety profile of liposomal lurtotecan.
The following diagram illustrates the mechanism of action of this compound and the rationale for its liposomal formulation.
The following table summarizes the core findings from a Phase I study that provides direct evidence of lurtotecan-induced bone marrow aplasia [1].
| Trial Phase | Patient Population | Intervention | Dosing Regimen | Key Findings on Bone Marrow Aplasia |
|---|---|---|---|---|
| Phase I [1] | 20 patients with advanced leukemia (18 with AML, 1 with MDS, 1 with CML-BP) [1] | OSI-211 (liposomal this compound) [1] | Intravenous infusion over 30 minutes daily for 3 days [1] | 78% (14/18 evaluable patients with AML/MDS) achieved transient bone marrow aplasia [1] |
Additional context from the study:
This protocol outlines the methodology based on the cited clinical trial, adapted for a preclinical or early clinical investigation setting.
To evaluate the potential of liposomal this compound (OSI-211) to induce transient bone marrow aplasia in a subject model.
The diagram below illustrates the proposed mechanism by which this compound targets topoisomerase I (Top1) to cause DNA damage in rapidly dividing bone marrow cells, leading to aplasia.
This mechanism is shared by the camptothecin class of drugs [4] [5]. By inhibiting Top1, this compound stabilizes the Top1-DNA complex. When a DNA replication fork encounters this stabilized complex, it collapses, causing irreversible double-strand breaks. In highly proliferative hematopoietic stem and progenitor cells (HSPCs), this widespread DNA damage triggers apoptosis (programmed cell death). The cumulative loss of these progenitor cells leads to the depletion of mature blood cells in the bone marrow, resulting in the observed condition of aplasia [4] [6] [5].
The dose-limiting toxicities for irinotecan are primarily driven by the levels of its active metabolite, SN-38. The key DLTs are [1] [2]:
A critical factor influencing these toxicities is the patient's UGT1A1 genotype, which affects the metabolism and detoxification of SN-38 [1] [2]. The relationship between irinotecan's metabolism and its toxicities can be visualized in the following pathway:
The following table breaks down the specific mechanisms behind irinotecan's primary toxicities [1]:
| Toxicity Type | Underlying Mechanism | Contributing Factors |
|---|
| Diarrhea (Late-onset) | High concentrations of active SN-38 in the intestinal lumen destroy epithelial cells. | • Low glucuronidation rate in intestines. • Reactivation of SN-38G back to SN-38 by bacterial beta-glucuronidases in the gut. | | Myelosuppression (Neutropenia) | Directly related to the systemic plasma concentration of the cytotoxic SN-38. | High systemic exposure to SN-38 due to reduced detoxification. |
The UGT1A1 genotype is a critical factor for personalized dosing. The table below summarizes the impact of different metabolizer statuses, which can inform clinical trial design and dosing strategies [1] [2]:
| UGT1A1 Phenotype | Genotype Example | Enzyme Activity | Toxicity Risk & Dosing Recommendation |
|---|---|---|---|
| Poor Metabolizer (PM) | 28/28 or 28/6 | Severely Decreased | Substantially increased risk of severe neutropenia and diarrhea. Dose reduction strongly recommended. |
| Intermediate Metabolizer (IM) | 1/28 or 1/6 | Moderately Decreased | Increased risk of severe toxicity. A 15% dose reduction should be considered. |
| Normal Metabolizer (NM) | 1/1 | Normal | Standard risk. Can tolerate standard dosing regimens. |
Understanding the mechanism is crucial for developing targeted management strategies. The diarrhea is primarily caused by its active metabolite, SN-38, and involves a key metabolic pathway [1] [2] [3].
The diagram below illustrates the core metabolic pathway that leads to intestinal damage and diarrhea.
The two-phase nature of the diarrhea is also an important clinical feature:
Clinical management is stratified by the severity of diarrhea, typically graded using the Common Terminology Criteria for Adverse Events (CTCAE) [4]. The following table summarizes the recommended approaches.
| Diarrhea Severity (CTCAE Grade) | First-Line Management | Second-Line & Refractory Management |
|---|---|---|
| Grade 1-2 (Mild-Moderate; <7 stools/day) | Loperamide: 4 mg at onset, then 2 mg after each loose stool (max 16 mg/day) [5] [4]. | For Irinotecan-associated cases: Budesonide (3 mg orally TID) or Racecadotril (100 mg orally TID) can be added to loperamide [4]. |
| Grade 3+ (Severe/Life-threatening; ≥7 stools/day, incontinence, hospitalization) | Octreotide: 100-150 µg subcutaneously TID; dose can be increased [5] [4]. Discontinue loperamide [5]. | If refractory: Tincture of opium, codeine, or budesonide may be used [5] [4]. Hospitalization for IV fluids and electrolytes is often required [3]. |
A key personalized medicine approach involves the UGT1A1 gene. Individuals with certain genetic polymorphisms have reduced enzyme activity, leading to higher systemic levels of SN-38 and an increased risk of severe toxicity [1] [6].
For researchers investigating lurtotecan, here are potential experimental frameworks based on established irinotecan studies.
1. Protocol for In Vivo Efficacy and Toxicity Screening
2. Protocol for Investigating Metabolic Pathways In Vitro
What are the characteristic hematologic toxicities of liposomal lurtotecan? The dose-limiting toxicities (DLTs) for liposomal this compound are neutropenia and thrombocytopenia. These effects are not cumulative [1].
Which dosing schedule has a higher risk of severe neutropenia? A schedule of 1.8 mg/m² administered on days 1, 2, and 3 every 3 weeks is associated with a higher incidence of severe neutropenia (51% grade 4) and febrile neutropenia (26%) compared to a day 1 and 8 schedule [2].
Is there a pharmacologic factor that can predict hematologic toxicity? Yes, clinical studies have found that the amount of this compound excreted in urine (dose × fractional excretion) is a significant predictor of the percent decrease in neutrophil and platelet counts at their nadir [1].
What is the recommended phase II dose for single-agent therapy? For single-agent liposomal this compound (NX 211) administered once every 3 weeks, the recommended phase II dose is 3.8 mg/m² [1].
The following table summarizes the key hematologic toxicity findings and dosing information from clinical trials:
| Aspect | Details |
|---|---|
| Primary Dose-Limiting Toxicities (DLTs) | Neutropenia, Thrombocytopenia [1] |
| Recommended Phase II Dose | 3.8 mg/m² every 3 weeks (single agent, NX 211) [1] |
| Impact of Dosing Schedule | Day 1,2,3 schedule: Higher hematologic toxicity (51% grade 4 neutropenia, 26% febrile neutropenia) [2] |
| Key Predictive Pharmacokinetic Parameter | Urinary excretion of this compound [1] |
Mechanism of Action and Toxicity Pathway this compound is a topoisomerase I inhibitor. It stabilizes the topoisomerase I cleavage complex (TOP1CC), preventing the religation of DNA strands. This leads to irreversible DNA damage during replication, causing cell cycle arrest and apoptosis in rapidly dividing cells, which is the basis for both its anti-tumor efficacy and its toxicity in the bone marrow [3].
The diagram below illustrates the mechanism of action and the subsequent development of hematologic toxicity:
Methodology for Predicting Hematologic Toxicity The Phase I pharmacologic study established a method to predict the severity of hematologic toxicity, which can be a valuable guide for monitoring patients in clinical trials.
The table below outlines common issues and evidence-based management strategies derived from clinical trials:
| Problem | Possible Cause / Consideration | Recommended Action |
|---|---|---|
| High incidence of severe neutropenia | Day 1,2,3 dosing schedule is more myelosuppressive [2] | Consider switching to a Day 1 & 8 schedule (e.g., 2.4 mg/m²) to reduce hematologic toxicity, albeit with a potentially lower response rate [2]. |
| Need to predict severe hematologic toxicity | Systemic exposure (AUC) is less predictive than urinary excretion [1] | Implement protocol for 96-hour urine collection and HPLC analysis to calculate urinary excretion (Fu) as a predictive tool. |
| Determining the maximum tolerated dose (MTD) in a combination regimen | Drug interactions can alter toxicity profile | Follow a phase I dose-escalation design. For example, when combining with cisplatin, administer this compound liposome IV over 30 minutes on days 1-3 every 3 weeks and escalate dose in cohorts of 3-6 patients until MTD is defined [4]. |
Chemotherapy-induced neutropenia (CIN) is a common dose-limiting toxicity of myelosuppressive chemotherapy. It is defined by a decreased absolute neutrophil count (ANC) and is graded for severity [1]. Febrile neutropenia (FN), defined as a fever during neutropenia, is a particularly serious complication and an oncologic emergency [1] [2].
Identifying patients at high risk is a key part of management. Risk factors can be related to the patient, the treatment, and the disease itself [1].
Table 1: Key Risk Factors for Febrile Neutropenia (FN) and Serious Complications
| Risk Category | Specific Factors |
|---|---|
| Patient-Related Risks for FN [1] | Older age (≥ 65 years), advanced disease, poor nutritional status, low baseline blood counts (ANC < 1500 cells/mm³, hemoglobin <12 g/dL), presence of multiple comorbidities, no use of prophylactic G-CSF. |
| Risks for Serious Complications/Mortality [1] | Sepsis syndrome, severe neutropenia (ANC < 100 cells/mm³), invasive fungal infection, age > 65 years. |
| Treatment & Other Risks [3] [2] | Type and intensity of chemotherapy regimen, first cycle of chemotherapy, previous episodes of FN, chemotherapy dose reductions or delays. |
The severity of neutropenia is classified by the National Cancer Institute Common Terminology Criteria for Adverse Events (CTCAE) [1].
Table 2: Grading of Neutropenia and Its Implications
| Grade | Absolute Neutrophil Count (ANC) | Clinical Implications |
|---|---|---|
| Grade 1 | 1,500 - 2,000 cells/mm³ | Mild; may require monitoring. |
| Grade 2 | 1,000 - 1,500 cells/mm³ | Moderate; increased risk of infection. |
| Grade 3 | 500 - 1,000 cells/mm³ | Severe; high risk of infection; consider treatment delays. |
| Grade 4 | < 500 cells/mm³ | Life-threatening; high risk of severe/fatal infections; often requires hospitalization and aggressive management. |
The following diagram and details outline the general clinical management workflow for patients with suspected or confirmed febrile neutropenia.
For researchers, several areas are critical for advancing the management of lurtotecan-induced neutropenia:
HMMR, SLCO1B1, and UGT1A1 have been associated with neutropenia from other chemotherapies and represent a model for this compound-specific research [1].
Thrombocytopenia is a common dose-limiting toxicity for many chemotherapeutics. The core issue is a reduction in platelet count, potentially leading to bleeding complications, chemotherapy dose reductions, treatment delays, and diminished therapeutic efficacy [1] [2].
For researchers, it is critical to differentiate between the two main clinical presentations of CIT, as they involve different underlying mechanisms and management strategies [1]:
Accurate diagnosis and standardized grading are essential for consistent reporting in preclinical and clinical settings. The following table outlines the grading criteria for CTIT (Cancer Treatment-Induced Thrombocytopenia, which includes CIT) [3].
Table: CTIT Grading Criteria
| Grade | Terminology | Platelet Count |
|---|---|---|
| 1 | Mild | 75 - <100 x 10⁹/L |
| 2 | Moderate | 50 - <75 x 10⁹/L |
| 3 | Severe | 25 - <50 x 10⁹/L |
| 4 | Life-threatening | <25 x 10⁹/L |
The platelet count thresholds that trigger clinical actions are crucial for designing study endpoints. Standard thresholds include [2]:
While the mechanism for lurtotecan is not specified, research on other chemotherapeutics like doxorubicin provides insights into potential pathways. The following diagram summarizes key mechanistic pathways involved in chemotherapy-induced platelet cytotoxicity.
The diagram above shows that chemotherapeutic agents can cause thrombocytopenia not only by suppressing bone marrow megakaryocytes but also through direct cytotoxic effects on circulating platelets [4] [5] [6]. The primary mechanism involves:
Experimental Protocols: Investigating Platelet Cytotoxicity In Vitro To study the direct effect of a drug on platelets, you can adapt the following methodologies from doxorubicin research [4] [5]:
Management Approaches in Drug Development From a therapeutic development perspective, current strategies to manage CIT include [1] [3] [2]:
Q: What is the most critical platelet count threshold for initiating a chemotherapy cycle? A: There is no universal threshold, as it depends on the regimen and patient risk factors. Generally, a count above 100 x 10⁹/L is considered safe for most regimens. However, many clinicians will proceed with caution at counts above 70-75 x 10⁹/L, especially if the patient has no other bleeding risks [2]. For hematologic malignancies, thresholds may be higher.
Q: Besides bone marrow suppression, how can chemotherapeutics cause low platelet counts? A: As detailed in the mechanism above, some drugs can directly induce platelet cytotoxicity and apoptosis in circulating platelets via oxidative stress pathways, leading to their accelerated clearance. Other mechanisms can include immune-mediated destruction (e.g., with oxaliplatin) or drug-induced thrombotic microangiopathy (e.g., with gemcitabine) [4] [3] [5].
Q: What are the key risk factors for developing severe CIT? A: Risk factors span several dimensions [3]:
What is the mechanism of action of lurtotecan? this compound is a semisynthetic, water-soluble derivative of camptothecin. Its primary mechanism of action is the inhibition of DNA topoisomerase I, an enzyme critical for DNA replication and transcription [1] [2].
What are the most common toxicities observed with liposomal this compound (OSI-211) in clinical trials? The most common and severe toxicities are hematological. Gastrointestinal toxicities do occur but are generally less severe. The table below summarizes the key toxicities and their incidence from relevant phase II trials [3] [4] [5].
| Trial Population | Most Common & Severe Toxicities | Incidence of GI Toxicity (Diarrhea) |
|---|---|---|
| Relapsed Ovarian Cancer [3] | Neutropenia (Grade 4: 51% on Arm A); Febrile neutropenia (26% on Arm A) | Not specifically reported as a primary toxicity |
| Head & Neck Cancer [4] | Grade 1-2 anemia (79% of patients); Grade 3-4 infection (8.5%) | Mild in both study arms |
| Topotecan-Resistant Ovarian Cancer [5] | Mild to moderate thrombocytopenia, anemia, and neutropenia | Mild to moderate |
Was gastrointestinal toxicity the dose-limiting factor? No. Across multiple studies, the dose-limiting toxicities (DLTs) of liposomal this compound were consistently neutropenia and thrombocytopenia (low neutrophil and platelet counts) [3] [6] [5]. GI toxicity was noted but did not define the maximum tolerated dose.
Are there any specific schedules that influence toxicity profile? Yes, the dosing schedule significantly impacts the severity of hematological toxicity. A direct comparison in a randomized ovarian cancer trial is summarized below [3].
| Schedule | Dosing | Hematological Toxicity Profile | Objective Response Rate |
|---|---|---|---|
| Arm A (Declared "Winner") | 1.8 mg/m² on Days 1, 2, 3 every 3 weeks | More severe: 51% Grade 4 neutropenia; 26% febrile neutropenia | 15.4% (6 of 39 patients) |
| Arm B | 2.4 mg/m² on Days 1 & 8 every 3 weeks | Less severe: 22% Grade 4 neutropenia; 2.4% febrile neutropenia | 4.9% (2 of 41 patients) |
For scientists designing non-clinical or mechanistic studies, here are methodologies derived from the clinical trials and relevant experimental models.
Phase I Trial Dosing and Toxicity Assessment A phase I study established the recommended dose for phase II trials and explored pharmacokinetic-toxicity relationships [6].
Preclinical In Vivo Model for Efficacy & Toxicity Liposomal this compound was extensively studied in murine xenograft models of solid tumors (e.g., ovarian cancer) [1].
The following diagram illustrates the relationship between this compound administration, its primary toxicities, and the subsequent clinical management steps based on trial findings.
The table below summarizes key quantitative findings on lurtotecan variability from a phase II population pharmacokinetic study [1] [2].
| Parameter | Description | Reported Value |
|---|---|---|
| Total Plasma Clearance (CL) | Measure of the body's efficiency in removing the drug; high variability complicates dosing predictability. | Mean 87 ± 28 L/h [1] [2] |
| Interpatient Variability in CL | The observed variability in clearance across the patient population. | Substantial [1] [2] |
| Residual Variability in CL Estimate | The remaining unexplained variability after the population model is applied. | 9.9% [1] [2] |
| Relationship with Outcomes | Correlation between drug exposure (e.g., AUC) and clinical effects (toxicity or tumor response). | No significant relationships observed [1] [2] |
For scientists designing experiments or analyzing data, the following points are crucial.
Q1: Why is there no clear exposure-toxicity or exposure-response relationship for this compound in the phase II data? The study authors noted that the relationship between drug exposure and the likelihood of tumor response may have been obscured by the heterogeneity of the studied patient population [1] [2]. This is a common challenge in broad phase II trials involving different tumor types.
Q2: How does the liposomal formulation of this compound (NX211) affect its behavior? Preclinical models showed that the liposomal formulation (NX211) produced a 1000-fold greater AUC and a half-life 5-fold longer than the unencapsulated drug. The therapeutic index in preclinical models was 3- to 14-fold greater than that of this compound or topotecan [5]. This highlights the potential for improved efficacy, but also introduces greater variability as noted above.
Q3: What was the dose-limiting toxicity (DLT) of intravenous this compound in clinical trials? The dose-limiting side effects were neutropenia and thrombocytopenia [5].
The following diagram illustrates the workflow of the population pharmacokinetic analysis as conducted in the phase II studies of this compound, which can serve as a reference for your own study designs.
The table below summarizes key factors that cause variability in the clearance of docetaxel and doxorubicin, as found in the recent literature.
| Drug Name | Identified Sources of Variability | Impact on Clearance | Key Citations |
|---|---|---|---|
| Docetaxel | Hepatic impairment (mild), Elevated levels of Alpha-1 Acid Glycoprotein (AAG), Extreme Body Surface Area (BSA), Cytochrome P450 3A (CYP3A) activity | Decreased by 27% (mild impairment); decreased with high AAG; higher in patients with BSA >2.00 m²; positive correlation with CYP3A activity. | [1] [2] |
| Doxorubicin | Drug-drug interactions (e.g., with cyclophosphamide), Upper extremes of body size, Pharmacogenetics (polymorphisms in transporters & metabolizing enzymes) | Significantly reduced when combined with cyclophosphamide; increased clearance in larger body sizes; accounts for 20-95% of variability in efficacy/toxicity. | [3] [4] |
This methodology is foundational for quantifying drug clearance variability and its clinical consequences [1]. You can adapt this protocol to study lurtotecan.
1. Study Design and Data Collection
2. Bioanalytical Method
3. Pharmacokinetic and Statistical Analysis
The diagram below outlines the logical workflow for designing and analyzing a study to investigate the sources and consequences of variable drug clearance.
While specific data on this compound is unavailable, the principles from other drugs provide a strong framework.
Here is a proposed structure for your troubleshooting guides and FAQs, organized into key experimental areas.
This section addresses the core relationship between drug concentration in the body (PK) and its biological effect (PD).
The workflow for implementing this PK-guided dosing is summarized in the following diagram:
This section focuses on formulating this compound to improve its delivery to tumor cells.
This section covers the use of cell-based models to predict treatment response.
You can use the following table structures to organize this compound-specific data once you acquire it.
Table 1: Pharmacokinetic Variability Analysis
| Patient Cohort | Dose Normalized AUC (Mean ± SD) | Within-Patient %CV | Between-Patient %CV | Correlation with Neutropenia |
|---|---|---|---|---|
| e.g., Cohort A (First Cycle) | [Insert this compound data] | [Insert this compound data] | [Insert this compound data] | [Insert this compound data] |
| e.g., Cohort B (Dose Adjusted) |
Table 2: Nanoparticle Formulation Comparison
| Formulation Type | Loading Efficiency (μg/mg) | % Drug Release (pH 7.4) | % Drug Release (pH 5.4) | IC50 vs Target Cell Line |
|---|---|---|---|---|
| e.g., Free this compound | N/A | N/A | N/A | [Insert data] |
| e.g., Liposomal this compound | [Insert data] | [Insert data] | [Insert data] | [Insert data] |
| e.g., Polymer NP this compound | [Insert data] | [Insert data] | [Insert data] | [Insert data] |
Topoisomerase I inhibitors are a class of anticancer agents that target the topoisomerase I enzyme, which is critical for DNA replication and transcription. They work by stabilizing the DNA-topoisomerase complex, preventing DNA religation and creating lethal DNA breaks in rapidly dividing cancer cells [1].
The table below summarizes key aspects of this drug class as discussed in recent research:
| Aspect | Summary of Current Knowledge & Development |
|---|---|
| Mechanism of Action | Stabilize the transient DNA-topoisomerase I complex, preventing DNA religation and creating lethal DNA breaks [1]. |
| Major Drug Types | Camptothecin derivatives (e.g., irinotecan, topotecan) and non-camptothecin compounds [1]. |
| Common Drawbacks | Drawbacks of existing drugs (e.g., lactone instability) have driven development of modified compounds with enhanced efficacy and reduced toxicity [2]. |
| Research Focus | Development of novel derivatives (e.g., homocamptothecins), synthetic compounds (e.g., indenoisoquinolines), dual inhibitors, and exploration of combination therapies with immunotherapy [2]. |
For a drug in development like lurtotecan, establishing the therapeutic window is a multi-stage process. The diagram below outlines the core workflow and key decision points.
A pivotal quantitative relationship for this process is the Css/IC50 ratio, where:
The table below interprets this ratio for dose optimization, based on analyses of approved targeted therapies [3]:
| Css/IC50 Ratio | Interpretation & Implication for Dosing |
|---|---|
| ~ 1 | Suggests a narrow therapeutic window. The MTD is likely the optimal dose, as lower doses may have insufficient target engagement [3]. |
| > 1 (e.g., > 25) | Suggests a wide therapeutic window. A lower dose than the MTD may be equally efficacious and better tolerated, thus potentially more optimal [3]. |
Q: What are the critical steps for troubleshooting a narrow therapeutic window in pre-clinical models?
Q: How can the therapeutic index be improved for a drug like this compound that has stability issues?
Q: What is a "basket trial" design, and is it relevant for topoisomerase inhibitors?
The following table summarizes the key genes and mechanisms involved in topotecan resistance as identified in ovarian cancer cell line studies. Monitoring these factors can help diagnose resistance issues in experimental models. [1]
| Gene | Protein | Role in Resistance | Experimental Note |
|---|---|---|---|
| ABCG2 | BCRP (Breast Cancer Resistance Protein) | Primary mechanism; actively effluxes topotecan from cancer cells. | Considered the most important transporter for topotecan resistance. [1] |
| ABCB1 | P-gp (P-glycoprotein) | Active efflux of drug; plays a significant but secondary role. | Expression observed in some, but not all, resistant cell lines. [1] |
| ALDH1A1 | Aldehyde Dehydrogenase 1A1 | Marker for Cancer Stem Cells (CSCs); linked to broader chemoresistance. | Expression can be variably up- or down-regulated in different resistant lines. [1] |
| IFIH1 | MDA-5 (Melanoma Differentiation-Associated protein 5) | Potential novel role; associated with resistance but exact mechanism unclear. | A new gene identified in resistant lines; its role is not yet fully characterized. [1] |
| SAMD4 | SAMD4A / SMAUG1 | Potential novel role; post-transcriptional regulator, associated with resistance. | A new gene identified in resistant lines; its role in cancer resistance is not yet fully characterized. [1] |
This methodology details the process of creating topotecan-resistant cell lines and conducting time-course experiments to observe the early development of resistance, as described in research. [1]
Objective: To establish and characterize topotecan-resistant sublines from parental ovarian cancer cell lines (e.g., A2780, SKOV-3, W1) and analyze gene expression changes.
Materials:
Part A: Generation of Resistant Sublines
Part B: Short-Term Time-Course Experiment
Part C: Confirmation & Analysis
The diagram below outlines the logical flow for establishing resistant cell lines and performing subsequent analysis, which can help in planning and troubleshooting your experiments.
Q1: What is the most critical gene to check first if I suspect topotecan resistance in my cell models? A1: The ABCG2 gene, which encodes the BCRP efflux transporter, is considered the most important player in topotecan resistance and should be a primary target for initial screening. [1]
Q2: My resistant cell lines show no change in ABCB1 (MDR1) expression. Does this mean efflux is not involved? A2: Not necessarily. Resistance can be multifactorial. The absence of ABCB1 overexpression suggests that P-gp is not the driver in your model, but you should strongly investigate ABCG2 expression and also consider non-efflux mechanisms such as alterations in topoisomerase I itself or changes in apoptosis pathways. [1] [2]
Q3: Are there any emerging strategies to overcome topotecan resistance? A3: Yes, recent research is exploring the use of chemosensitizers. For example, novel compounds like thieno[2,3-b]pyridines have been shown to restore topotecan activity in resistant lung cancer cells, potentially by targeting DNA repair pathways. [3] Another strategy involves combining topotecan with other agents, such as the bi-specific antibody obrixtamig, which has shown promising efficacy in early-phase clinical trials for extensive-stage small cell lung cancer. [4]
When established dosing leads to unacceptable toxicity or suboptimal efficacy, a systematic investigation of alternative schedules is required. The table below outlines the core components of this process.
| Component | Description & Methodology | Key Considerations & Measurements |
|---|
| Dose-Limiting Toxicity (DLT) Assessment | Identify the primary toxicity driving the need for change. Review patient safety data from previous trials to pinpoint the most frequent and severe adverse events [1] [2]. | - Type and grade of toxicity (using CTCAE criteria) [3] [4].
The following workflow details the steps for a clinical trial designed to evaluate an alternative dosing schedule. This protocol is aligned with modern regulatory perspectives like the FDA's Project Optimus [1] [2].
To guide your specific work on Lurtotecan, please consider the following points:
The table below consolidates key information on irinotecan's clinical use, mechanism, and data from a recent large-scale safety study.
| Feature | Description |
|---|---|
| Drug Class | DNA topoisomerase I inhibitor [1] [2] |
| Primary Indications | Metastatic colorectal cancer, pancreatic adenocarcinoma [1] [2] |
| Common Regimens | FOLFIRI, FOLFIRINOX, XELIRI (often with 5-FU/leucovorin) [2] [3] |
| Mechanism of Action | Prodrug activated to SN-38; inhibits topoisomerase I, causing DNA double-strand breaks and apoptosis [1] [2] [4] |
| Key Efficacy Data (Meta-Analysis) | No significant difference in overall survival vs. oxaliplatin-based regimens in 1st-line mCRC (19 trials, 4571 pts) [5] |
| Recent Safety Data (2025 FAERS analysis) | Most frequent System Organ Classes: Gastrointestinal disorders (n=6,888), Blood/lymphatic disorders (n=3,389 in JADER db) [6] [7] |
For researchers, a standard methodology for evaluating irinotecan's mechanism and efficacy in vitro is provided. This protocol is synthesized from descriptions of laboratory techniques in the search results [3].
Understanding resistance is critical in drug development. Recent research explores pathways that cancer cells use to evade irinotecan's effect.
Studies indicate that targeting these resistance pathways, such as using OPN-neutralizing antibodies or NF-κB inhibitors, can sensitize cancer cells to irinotecan [3].
The table below summarizes the core characteristics, clinical efficacy, and safety data for topotecan and irinotecan, two key camptothecin derivatives [1] [2] [3].
| Feature | Topotecan | Irinotecan (CPT-11) |
|---|---|---|
| Molecular Target | DNA Topoisomerase I (Top1) [3] | DNA Topoisomerase I (Top1) [4] |
| Mechanism of Action | Binds to Top1-DNA complex, prevents re-ligation causing DSBs during S-phase [3] | Prodrug activated to SN-38; SN-38 binds Top1-DNA complex, prevents re-ligation causing DSBs [4] |
| Primary Approved Uses | Ovarian cancer, SCLC, cervical cancer (with cisplatin) [3] | Colorectal cancer (in combination regimens) [4] |
| Key Pharmacokinetics | Lactone form is pharmacologically active; reversible hydrolysis at neutral pH [3] [5] | Prodrug activated by carboxylesterases to SN-38; active lactone form [1] [4] |
| Common Grade 3/4 AEs | Neutropenia, anemia [6] [7] | Neutropenia, diarrhea [6] [4] |
| Resistance Mechanisms | ABC transporter efflux (e.g., BCRP); reduced Top1 expression/activity; altered subcellular localization; enhanced DNA repair [8] [4] | ABC transporter efflux (e.g., MRP1); reduced Top1 expression/activity; mutations in Top1; reduced activation to SN-38; enhanced DNA repair [8] [4] |
| Clinical Efficacy Data | In relapsed SCLC vs. liposomal irinotecan: mOS 8.3 mos, mPFS 3.3 mos, ORR 21.6% [7] | Liposomal form in relapsed SCLC vs. topotecan: mOS 7.9 mos, mPFS 4.0 mos, ORR 44.1% [7] |
For research and development purposes, understanding the experimental evidence is crucial.
Phase I Combination Study (Topotecan + Irinotecan)
RESILIENT Phase III Trial (Liposomal Irinotecan vs. Topotecan)
Topotecan and irinotecan share a core mechanism but have distinct pharmacological properties. The following diagram illustrates the shared mechanism of action and common resistance pathways for camptothecins.
Diagram Title: Camptothecin Mechanism and Resistance
Pathway Explanation:
For researchers, the evolution of camptothecins continues with several key trends:
The table below summarizes the key efficacy and clinical data for Lurtotecan and its liposomal formulation.
| Property | Free this compound | Liposomal this compound (OSI-211 / NX 211) |
|---|---|---|
| Drug Class | Water-soluble, semisynthetic camptothecin analog (topoisomerase I inhibitor) [1] [2] | Liposomal formulation of this compound [3] [4] |
| Preclinical Efficacy | 3-5 times more potent than topotecan in vitro [2] | Superior antitumor activity and increased therapeutic index (3 to 14-fold greater) compared to free this compound and topotecan in xenograft models [1] [2] [4] |
| Clinical Response | N/A | Ovarian Cancer (Phase II): 15.4% response rate (6/39 pts) on days 1,2,3 schedule [5]. Leukemia (Phase I): 78% (14/18 pts) achieved transient bone marrow aplasia [3] |
| Key PK Improvement | N/A | 1500-fold increase in plasma AUC; 40-fold higher tumor concentration in mice [1] [4] |
| Dose-Limiting Toxicities (DLT) | Neutropenia, thrombocytopenia [2] | Mucositis, diarrhea, myelosuppression (neutropenia) [3] [5] |
| Maximum Tolerated Dose (MTD) | Varied by schedule [6] | 3.7 mg/m²/day (x3 days) for leukemia [3]; 1.8 mg/m²/day (x3 days) for solid tumors [5] |
| Developmental Status | Clinical development halted [1] | Clinical development halted after Phase II [1] [7] |
The efficacy data in the table above comes from specific preclinical and clinical studies. Here is a detailed look at the methodologies used.
The superior efficacy of the liposomal formulation was established through the following experiments [4]:
A randomized Phase II trial directly compared two schedules of liposomal this compound (OSI-211) in patients with relapsed ovarian cancer [5]:
This compound, like other camptothecin-derived drugs, is a topoisomerase I (Topo I) inhibitor [7]. The following diagram illustrates how it exerts its cytotoxic effect.
Despite promising efficacy signals, particularly for the liposomal form, the clinical development of this compound was ultimately halted. The search results indicate this decision was primarily based on business and strategic "Return on Investment" (ROI) considerations rather than a lack of biological activity [1]. At the time, it faced a competitive landscape with other established drugs like Doxil, and the projected commercial returns did not justify the costs of advancing to large-scale Phase III trials [1].
The table below summarizes the hematological and non-hematological toxicities observed for liposomal lurtotecan (OSI-211) in key clinical trials.
| Trial Description | Common Hematological Toxicities (Grade 1-4) | Common Non-Hematological Toxicities (Grade 1-4) | Dose-Limiting Toxicities (DLTs) |
|---|---|---|---|
| Phase II: Single agent in Head & Neck Cancer [1] [2] | Anemia (79%), Leukopenia, Neutropenia, Thrombocytopenia [1] | Infection (8.5% Grade 3-4), Mucositis, Nausea, Vomiting, Fatigue [1] [2] | Not specified (Most toxicities were moderate) [1] |
| Phase II: Single agent in Ovarian Cancer (Topotecan-resistant) [3] | Thrombocytopenia, Anemia, Neutropenia [3] | Gastrointestinal toxicity, Fatigue [3] | Not specified (Toxicity was moderate) [3] |
| Phase I: Single agent (3-week schedule) [4] | Neutropenia, Thrombocytopenia [4] | Mild to moderate other toxicities [4] | Neutropenia, Thrombocytopenia [4] |
| Phase I: In combination with Cisplatin [5] | Neutropenia, Thrombocytopenia [5] | Fatigue, Nausea, Vomiting [5] | Neutropenia, Febrile neutropenia, Thrombocytopenia [5] |
The toxicity data in the table above were generated using the following standardized clinical trial methodologies.
Phase II Study in Head and Neck Cancer [1] [2]:
Phase I Study as a Single Agent [4]:
This compound is a topoisomerase I (TOP1) poison. Its mechanism, which underlies both its efficacy and toxicity, can be visualized in the following pathway diagram.
The diagram illustrates that this compound's therapeutic and toxic effects stem from a common mechanism: stabilizing the TOP1-DNA complex leads to irreversible DNA damage and replication stress, ultimately triggering cell death in rapidly dividing cells—both cancer cells and healthy cells like those in the bone marrow and gastrointestinal tract [6] [7]. A potential immune activation pathway via cGAS/STING exists but may be impaired in some cancers [6].
The table below summarizes the key findings from a Phase II study of liposomal lurtotecan (also known as OSI-211 or NX211) in patients with ovarian cancer that was resistant to topotecan [1].
| Trial Phase | Patient Population | Regimen | Response Rate (PR/CR) | Stable Disease (SD) Rate | Outcome Summary |
|---|---|---|---|---|---|
| Phase II [1] | Topotecan-resistant ovarian cancer (n=22) | 2.4 mg/m² on Days 1 & 8 of a 21-day cycle [1] | 0% (No responses) [1] | 36% (8 out of 22 patients) [1] | No clinical activity observed in this resistant population; moderate hematologic toxicity [1] |
The data in the table above was generated under the following clinical trial methodology [1]:
To interpret the clinical data, understanding the drug's background and mechanism is helpful for your comparison guide.
The following diagram illustrates the mechanism of action of camptothecin-based drugs like this compound and the rationale for the liposomal delivery system.
When compiling your comparison guide for a professional audience, the following points are critical:
The primary mechanism identified for resistance to topotecan, a topoisomerase I inhibitor, is the increased efflux of the drug from cancer cells, reducing its intracellular concentration and thus its efficacy [1] [2].
| Mechanism | Key Component | Description | Supporting Experimental Data |
|---|---|---|---|
| Increased Drug Efflux [1] [2] | BCRP (Breast Cancer Resistance Protein), encoded by the ABCG2 gene. | An ATP-binding cassette (ABC) transporter protein that pumps topotecan out of the cell. | Flow cytometry showed resistant cells had 31.2% lower intracellular rhodamine fluorescence (a surrogate for drug accumulation) vs. parental cells. RT-PCR confirmed BCRP overexpression. Using BCRP-targeted antisense oligonucleotides (ASODN) reversed resistance: BCRP expression dropped 59.4% and drug accumulation increased over 3-fold [1]. |
| Other Potential Mechanisms | ABCB1 (P-glycoprotein/MDR1) | Another ABC transporter linked to multi-drug resistance [2]. | In the studied A2780/TPT cell line, no P-gp expression was detected, indicating it was not the primary driver of resistance in that model [1]. |
Researchers are exploring several innovative approaches to counteract resistance, moving beyond standard chemotherapy. The table below summarizes key strategies and their experimental backing.
| Strategy | Description | Key Findings & Experimental Evidence |
|---|---|---|
| Novel Drug Formulations [3] | Using liposomes (nanoscale carriers) to deliver drugs like topotecan and olaparib (a PARP inhibitor). | In patient-derived ovarian cancer cells, liposomal topotecan (TLL) + liposomal olaparib (OLL) showed a synergistic antitumor effect. This was particularly effective in tumors with wild-type BRCA1/2 genes. The combination was more effective than either drug alone, suggesting a promising path for overcoming single-agent resistance [3]. |
| Alternative & Combination Therapies [4] | Investigating different dosing schedules (e.g., low-dose metronomic) and drug combinations. | In a preclinical model of advanced ovarian cancer, low-dose metronomic oral topotecan combined with the anti-angiogenic drug pazopanib showed "excellent anti-tumor activity" and resulted in 100% survival after six months of continuous therapy [4]. |
| New Therapeutic Agents [5] [6] | Developing new compounds that work through distinct mechanisms to avoid cross-resistance. | The drug lurbinectedin was evaluated in a Phase 3 trial (CORAIL) against topotecan. While it did not improve progression-free survival, it showed similar efficacy and a better safety profile with fewer high-grade adverse events (47.9% vs 64.8%), offering a potential therapeutic alternative [5] [6]. |
The following diagram illustrates a generalized experimental protocol for investigating drug resistance mechanisms and potential solutions, as reflected in the cited literature [1] [4] [3]:
The challenge of topotecan resistance in ovarian cancer is primarily driven by the efflux activity of BCRP. Current research is productively focused on circumventing this mechanism through advanced drug delivery systems, rational combination therapies, and the development of novel agents. The presented experimental workflow provides a validated roadmap for systematically investigating resistance and evaluating potential solutions in a preclinical setting.
The table below summarizes key characteristics and available data for lurtotecan formulations. Note that quantitative head-to-head data in humans is scarce.
| Feature/Aspect | Non-Liposomal this compound | Liposomal this compound (OSI-211/NX 211) |
|---|---|---|
| General Description | Water-soluble, semi-synthetic camptothecin analog [1] | Low-clearance, unilamellar liposomal formulation [2] |
| Development Status | Discontinued (clinical trials) [1] | Discontinued (Phase 2) [3] |
| Key PK Parameters (Human) | Information missing | Clearance: 0.946 ± 1.53 L/h/m² Urinary Recovery: 6.66% ± 5.26% [2] | | Preclinical PK vs Non-Liposomal | Baseline | ↑ AUC: ~1000-fold greater ↑ Half-life: 5-fold longer [1] | | Reported Efficacy | Activity comparable to other Top1 inhibitors in ovarian cancer [1] | Transient bone marrow aplasia in 78% (14/18) of evaluable leukemia patients [2] | | Dose-Limiting Toxicities (DLTs) | Neutropenia, thrombocytopenia [1] | Mucositis, diarrhea [2] | | Noted Variability | Large interpatient variation in oral bioavailability (11% ± 5%) [1] | Information missing |
For a deeper understanding, here are the methodologies and contexts behind the key data points.
Pharmacokinetic Study of Liposomal this compound (OSI-211)
Efficacy and Safety Profile
This compound, as a topoisomerase I inhibitor, targets DNA replication in cancer cells. The liposomal formulation fundamentally changes the drug's behavior in the body, as illustrated below.
The data on this compound highlights both the potential and challenges of liposomal drug delivery.
For your research, the case of this compound illustrates:
The table below summarizes the available comparative data for the liposomal formulation of lurtotecan (OSI-211/NX-211) versus the non-liposomal (conventional) form.
| Formulation | Dose (mg/m²) | Reported Sampling Duration | Key Finding (vs. Non-liposomal) | Source Study |
|---|---|---|---|---|
| Liposomal this compound (OSI-211) | 2.4 | 0 to 24 hours | Greater systemic exposure (AUC) | [1] |
| Non-Liposomal this compound | 1.5 | 0 to 24 hours | (Baseline for comparison) | [1] |
A meta-analysis noted that the liposomal formulation provided greater systemic exposure (AUC) compared to the conventional non-liposomal form, even at a higher dose [1]. This aligns with the general finding that liposomal agents often exhibit significantly higher inter-patient pharmacokinetic variability than small-molecule drugs [1].
The data originates from a Phase II clinical study [1]. Here are the key methodological details:
Liposomes are nano-sized carriers that fundamentally alter a drug's behavior in the body. The following diagram illustrates the general conceptual workflow behind their enhanced performance.
This enhanced exposure is primarily due to two key mechanisms of liposomal formulations:
The table below summarizes the key quantitative data from a comparative preclinical study, illustrating the significant impact of liposomal formulation on the pharmacokinetics of Lurtotecan [1].
| Parameter | Free this compound | Liposomal this compound (NX 211) | Comparative Result |
|---|---|---|---|
| Plasma AUC | Not specified | Not specified | ~1500-fold increase for NX 211 |
| Volume of Distribution | Not specified | Not specified | "Greatly restricted" for NX 211 |
| Tumor Concentration (24h post-dose) | Baseline | 40-fold increase for NX 211 | |
| Therapeutic Index (Single-dose) | Baseline | ≥3-fold increase for NX 211 |
The foundational data in the table above comes from a 2000 comparative study that assessed the pharmacokinetics, tissue distribution, and antitumor efficacy of NX 211 versus free this compound in nude mice [1].
For researchers seeking to replicate or compare such studies, another publication details the specific bioanalytical method used to determine total drug levels of NX 211 in plasma [2].
The following diagram illustrates the core mechanism by which the liposomal formulation (NX 211) achieves its prolonged plasma residence time, based on the described studies.
The table below summarizes key characteristics of Lurtotecan and other relevant Topoisomerase I (Topo I) inhibitors, based on the information gathered.
| Inhibitor Name | Class / Relation | Key Characteristics & Clinical Status | Reported Potency & Efficacy (Preclinical/Clinical) | Major Challenges / Toxicity |
|---|
| This compound (GG211) | Camptothecin derivative, water-soluble [1] | • Reported to be 3-5x more potent than Topotecan *in vitro* [1]. • A liposomal formulation was developed to improve its profile [2] [1]. • Did not advance to widespread clinical use. | • In vivo: Showed dose-dependent shrinkage of human colon xenografts to <50% of original size (vs. tumor growth inhibition with Topotecan) [1]. | • Typical camptothecin class toxicities (e.g., myelosuppression). • The development of the standard formulation was limited by its toxicity profile [2] [3]. | | Irinotecan (CPT-11) | Camptothecin derivative, water-soluble prodrug [2] | • FDA-approved for metastatic colorectal cancer [2]. • Metabolized to active SN-38 (1000x more potent) [2]. • Used in combination therapies [2]. | • A cornerstone for metastatic colorectal cancer [2]. • Liposomal Irinotecan (Onivyde) approved for metastatic pancreatic cancer [2]. | • Dose-limiting diarrhea and neutropenia [2]. • Toxicity influenced by UGT1A1 polymorphisms [2]. | | Topotecan | Camptothecin derivative, water-soluble [2] | • FDA-approved for ovarian & small-cell lung cancer (SCLC) [2]. • Administered in its active form (more predictable PK) [2]. • Available in intravenous and oral formulations [2]. | • Standard of care for specific indications like recurrent ovarian cancer and SCLC [2]. | • Dose-limiting hematological toxicities (neutropenia, thrombocytopenia, anemia) [2]. | | Exatecan (DX-8951f) | Fully synthetic camptothecin derivative, water-soluble [1] [4] | • Not a prodrug; does not require metabolic activation [1]. • High in vitro potency (6-28x greater than SN-38/Topotecan) [1]. • Superior activity to Irinotecan in human gastric tumor xenografts [1]. | • Demonstrated activity in early clinical trials, but development was discontinued due to toxicity and insufficient efficacy [2] [1]. | • Clinical development halted primarily due to unmanageable toxicity [2]. |
For researchers, understanding the experimental basis for these comparisons is crucial. The data in the table above is derived from standard preclinical and clinical protocols.
All camptothecin derivatives, including this compound, share a common primary mechanism of action, which is graphically summarized below. Advanced delivery systems have been developed to overcome their shared limitations.
To address challenges like poor solubility, lactone ring instability, and off-target toxicity, sophisticated delivery strategies have been employed for this compound and other CPTs: